10-Ketonaltrexone is a derivative of naltrexone, a well-known opioid antagonist . It is synthesized from naltrexone 3-methyl ether and oxycodone . The compound has been studied for its potential use in the treatment of opioid dependence .
The molecular formula of 10-Ketonaltrexone is C20H21NO5 . The InChI representation of the molecule is InChI=1S/C20H21NO5/c22-12-4-3-11-14-16 (12)26-18-13 (23)5-6-20 (25)17 (15 (11)24)21 (9-10-1-2-10)8-7-19 (14,18)20/h3-4,10,17-18,22,25H,1-2,5-9H2/t17-,18+,19+,20-/m1/s1
. The canonical SMILES representation is C1CC1CN2CCC34C5C (=O)CCC3 (C2C (=O)C6=C4C (=C (C=C6)O)O5)O
.
10-Ketonaltrexone is a synthetic derivative of naltrexone, which is an opioid antagonist primarily used in the treatment of opioid addiction and alcohol dependence. This compound features a keto group at the 10 position of the morphinan structure, which alters its pharmacological properties compared to its parent compound. The introduction of the keto group has implications for its receptor binding and efficacy.
10-Ketonaltrexone is derived from naltrexone through specific chemical modifications. It belongs to the class of compounds known as opioid receptor antagonists, which interact with mu, kappa, and delta opioid receptors. This classification places it alongside other opioid derivatives that are utilized for therapeutic purposes.
The synthesis of 10-ketonaltrexone involves several steps that typically include selective oxidations and protection/deprotection strategies.
The molecular structure of 10-ketonaltrexone can be described as follows:
The structural representation includes:
The formation of 10-ketonaltrexone involves several critical reactions:
10-Ketonaltrexone functions primarily as an antagonist at opioid receptors:
Research indicates that modifications at the 10 position can enhance or alter binding affinities compared to naltrexone, potentially leading to improved therapeutic profiles .
10-Ketonaltrexone has notable scientific applications:
10-Ketonaltrexone (CAS# 96445-14-6) is a semisynthetic morphinan derivative with the systematic name (4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13(7aH)-dione [1] [10]. Its molecular formula is C₂₀H₂₁NO₅, yielding a molecular weight of 355.39 g/mol and an exact mass of 355.1420 amu [1]. The compound features four critical functional groups:
The stereochemistry of the molecule includes four chiral centers, with the C-14 hydroxyl adopting an α-configuration. X-ray crystallography confirms a trans fusion between rings B/C and C/D, while ring C adopts a boat conformation [10].
Table 1: Structural and Physicochemical Properties of 10-Ketonaltrexone
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₁NO₅ |
Molecular Weight | 355.39 g/mol |
Exact Mass | 355.1420 amu |
Elemental Composition | C 67.59%; H 5.96%; N 3.94%; O 22.51% |
Melting Point | 160–165°C |
pKa (Predicted) | 7.18 ± 0.40 |
LogP (Predicted) | 1.56 ± 0.1 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
The primary synthesis route involves oxidizing naltrexone 3-methyl ether using chromium-based reagents (e.g., pyridinium chlorochromate) under controlled conditions. This transformation specifically targets C-10, converting the secondary alcohol to a ketone while preserving the allylic alcohol at C-14 [2] [8]. Alternative oxidants include Dess-Martin periodinane, which minimizes over-oxidation byproducts. The 3-methyl ether protecting group is subsequently cleaved using hydrobromic acid to regenerate the C-3 phenolic hydroxyl group [5].
Total synthesis approaches have been developed to circumvent reliance on natural opiate precursors. A chemoenzymatic route starts with phenethyl acetate (8), which undergoes enantioselective cis-dihydroxylation using E. coli JM109 (pDTG601A) to install the stereochemistry of ring C [5]. Key steps include:
Table 2: Synthesis Pathways for 10-Ketonaltrexone
Method | Key Steps | Yield | Reference |
---|---|---|---|
Semisynthesis | Naltrexone 3-methyl ether → C-10 oxidation → Deprotection | 45–60% | [8] |
Chemoenzymatic Synthesis | Phenethyl acetate → Enzymatic dihydroxylation → Heck cyclization → SmI₂ cyclization → Azide reduction/lactamization | ~2% (21 steps) | [5] |
¹³C and ¹H NMR spectroscopy provides definitive evidence of the C-10 carbonyl formation. Key spectral changes compared to naltrexone include:
The ¹H NMR spectrum in methanol-d₄ shows diagnostic aromatic resonances for H-1 (δ 6.55 ppm, d) and H-2 (δ 6.40 ppm, d), confirming preservation of the phenolic ring [9].
Electron impact (EI) mass spectrometry of 10-ketonaltrexone exhibits characteristic fragmentation pathways consistent with ketone-containing morphinans [3] [6]:
The fragmentation pattern aligns with ketone-specific behavior, including α-cleavage adjacent to the carbonyl and McLafferty rearrangement involving the C-14 hydroxyl [3]. Liquid chromatography-mass spectrometry (LC-MS) analysis shows [M+H]⁺ at m/z 356.15 in positive ion mode, used for impurity profiling in pharmaceutical formulations [9].
Table 3: Characteristic Mass Spectrometry Fragments of 10-Ketonaltrexone
m/z | Relative Abundance | Proposed Fragment Structure |
---|---|---|
355.14 | 15% | Molecular ion (M⁺•) |
340.11 | 45% | [M - CH₃]⁺• (N-demethylation) |
297.10 | 100% | Base peak (Retro-Diels-Alder fragment) |
255.08 | 68% | Loss of cyclopropylmethyl radical |
214.06 | 32% | [255.08 - CO]⁺• |
187.04 | 21% | Phenanthrene-type ion |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: